molecular formula C11H10ClNO B11892940 (4-Chloro-6-methylquinolin-3-yl)methanol CAS No. 920494-40-2

(4-Chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B11892940
CAS No.: 920494-40-2
M. Wt: 207.65 g/mol
InChI Key: GQXIFQQULXTDOX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline ketones or aldehydes, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

(4-Chloro-6-methylquinolin-3-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various quinoline derivatives .

Properties

IUPAC Name

(4-chloro-6-methylquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(12)8(6-14)5-13-10/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXIFQQULXTDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730187
Record name (4-Chloro-6-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920494-40-2
Record name (4-Chloro-6-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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